molecular formula C25H21N3O4 B14956139 6-(7-hydroxy-8-methyl-2-oxo-4-propyl-2H-chromen-6-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

6-(7-hydroxy-8-methyl-2-oxo-4-propyl-2H-chromen-6-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Katalognummer: B14956139
Molekulargewicht: 427.5 g/mol
InChI-Schlüssel: DXMGMCSXSFYWJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(7-HYDROXY-8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-6-YL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a chromenyl group with a pyrazolopyridinone moiety, making it an interesting subject for scientific research due to its potential biological and pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(7-HYDROXY-8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-6-YL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of automated reactors, continuous flow systems, and green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

6-(7-HYDROXY-8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-6-YL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position of the chromenyl ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the chromenyl and pyrazolopyridinone moieties can be reduced to alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce corresponding alcohols.

Wissenschaftliche Forschungsanwendungen

6-(7-HYDROXY-8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-6-YL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(7-HYDROXY-8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-6-YL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(7-HYDROXY-8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-6-YL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE is unique due to its combination of chromenyl and pyrazolopyridinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.

Eigenschaften

Molekularformel

C25H21N3O4

Molekulargewicht

427.5 g/mol

IUPAC-Name

6-(7-hydroxy-8-methyl-2-oxo-4-propylchromen-6-yl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C25H21N3O4/c1-3-7-15-12-21(29)32-23-14(2)22(30)19(13-18(15)23)20-11-10-17-24(26-20)27-28(25(17)31)16-8-5-4-6-9-16/h4-6,8-13,30H,3,7H2,1-2H3,(H,26,27)

InChI-Schlüssel

DXMGMCSXSFYWJQ-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC(=O)OC2=C(C(=C(C=C12)C3=NC4=C(C=C3)C(=O)N(N4)C5=CC=CC=C5)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.